1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
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Overview
Description
1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a 1,2,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the reaction of piperazine derivatives with benzyl halides and thiadiazole precursors. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with a benzyl halide in the presence of a base to form the benzylated piperazine. This intermediate is then reacted with a thiadiazole precursor under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and thiadiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiadiazole precursors, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the thiadiazole ring and have similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds also contain the thiadiazole ring and exhibit a wide range of pharmacological activities.
Uniqueness: 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is unique due to its specific substitution pattern, which can confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H20N4S |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-3-cyclopropyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H20N4S/c1-2-4-13(5-3-1)12-19-8-10-20(11-9-19)16-17-15(18-21-16)14-6-7-14/h1-5,14H,6-12H2 |
InChI Key |
YSMANSSIYRSJMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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